Lumisterol Lumisterol
Brand Name: Vulcanchem
CAS No.: 474-69-1
VCID: VC0196343
InChI: InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1
SMILES: CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C28H44O
Molecular Weight: 396.6 g/mol

Lumisterol

CAS No.: 474-69-1

VCID: VC0196343

Molecular Formula: C28H44O

Molecular Weight: 396.6 g/mol

* For research use only. Not for human or veterinary use.

Lumisterol - 474-69-1

Description

Lumisterol is a compound belonging to the vitamin D family of steroid compounds . It is a stereoisomer of ergosterol, specifically the (9β,10α) stereoisomer, and arises as a photochemical by-product during vitamin D2 preparation . Lumisterol can be converted into vitamin D2 through electrocyclic ring opening and a sigmatropic [1,7] hydride shift .

Recent studies have shown that lumisterol hydroxyderivatives exhibit biological activity in epidermal and dermal skin cells, displaying anti-proliferative, anti-inflammatory, anti-cancer, and pro-differentiation properties . These derivatives exert photoprotective effects, including inducing intracellular free radical scavenging, attenuating DNA damage, and promoting DNA repair in human keratinocytes . Lumisterol derivatives interact with nuclear receptors such as retinoid-related orphan receptors (ROR) α and γ, and the arylhydrocarbon receptor (AhR), influencing their activity .

Lumisterol has a counterpart based on 7-dehydrocholesterol, known as lumisterol 3 . Research indicates that lumisterol and its derivatives, like vitamin D3, can interact with liver X receptors (LXRs) . These interactions suggest new pathways for biologically active secosteroids and lumisterol-derivatives, expanding the understanding of their physiological roles .

CAS No. 474-69-1
Product Name Lumisterol
Molecular Formula C28H44O
Molecular Weight 396.6 g/mol
IUPAC Name (3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1
Standard InChIKey DNVPQKQSNYMLRS-YAPGYIAOSA-N
SMILES CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Appearance White to Pale Yellow Solid
Synonyms D2, Pro-Vitamin
Ergosterol
Lumisterol
Pro Vitamin D2
Pro-Vitamin D2
Provitamin D 2
Reference 1: Chaiprasongsuk A, Janjetovic Z, Kim TK, Jarrett SG, D'Orazio JA, Holick MF, Tang EKY, Tuckey RC, Panich U, Li W, Slominski AT. Protective effects of novel derivatives of vitamin D(3) and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms. Redox Biol. 2019 Jun;24:101206. doi: 10.1016/j.redox.2019.101206. Epub 2019 Apr 20. PubMed PMID: 31039479; PubMed Central PMCID: PMC6488822. 2: Tuckey RC, Li W, Ma D, Cheng CYS, Wang KM, Kim TK, Jeayeng S, Slominski AT. CYP27A1 acts on the pre-vitamin D3 photoproduct, lumisterol, producing biologically active hydroxy-metabolites. J Steroid Biochem Mol Biol. 2018 Jul;181:1-10. doi: 10.1016/j.jsbmb.2018.02.008. Epub 2018 Feb 13. PubMed PMID: 29452159; PubMed Central PMCID: PMC5992068. 3: Slominski AT, Kim TK, Hobrath JV, Janjetovic Z, Oak ASW, Postlethwaite A, Lin Z, Li W, Takeda Y, Jetten AM, Tuckey RC. Characterization of a new pathway that activates lumisterol in vivo to biologically active hydroxylumisterols. Sci Rep. 2017 Sep 12;7(1):11434. doi: 10.1038/s41598-017-10202-7. PubMed PMID: 28900196; PubMed Central PMCID: PMC5595834. 4: Bayda M, Redwood CE, Gupta S, Dmitrenko O, Saltiel J. Lumisterol to Tachysterol Photoisomerization in EPA Glass at 77 K. A Comparative Study. J Phys Chem A. 2017 Mar 30;121(12):2331-2342. doi: 10.1021/acs.jpca.6b12843. Epub 2017 Mar 16. PubMed PMID: 28234492. 5: Tuckey RC, Slominski AT, Cheng CY, Chen J, Kim TK, Xiao M, Li W. Lumisterol is metabolized by CYP11A1: discovery of a new pathway. Int J Biochem Cell Biol. 2014 Oct;55:24-34. doi: 10.1016/j.biocel.2014.08.004. Epub 2014 Aug 13. PubMed PMID: 25130438; PubMed Central PMCID: PMC4252613. 6: Govseeva NN. [The effect of lumisterol-3 on intestinal calcium absorption and the calcification of osseous tissue]. Prikl Biokhim Mikrobiol. 1974 Jul-Aug;10(4):581-3. Russian. PubMed PMID: 4375282. 7: Govseeva NN, Vehdt VP. [The antirachitic activity of lumisterol-3]. Prikl Biokhim Mikrobiol. 1974 Mar-Apr;10(2):328-30. Russian. PubMed PMID: 4364597.
PubChem Compound 6436872
Last Modified Aug 15 2023

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